ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiophene Ring: This can be synthesized via a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Coupling of the Pyrazole and Thiophene Rings: This step involves the formation of an amide bond between the pyrazole and thiophene rings, typically using a coupling reagent such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Amino derivative.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[2-(4-amino-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The unique combination of a nitro group, pyrazole ring, and thiophene ring in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H22N4O5S |
---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N4O5S/c1-3-27-18(24)15-13-7-5-4-6-8-14(13)28-17(15)20-16(23)11(2)21-10-12(9-19-21)22(25)26/h9-11H,3-8H2,1-2H3,(H,20,23) |
InChI Key |
HHULJJQVWFJLMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.